molecular formula C7H6BrClO2S B046892 4-(Bromomethyl)benzenesulfonyl chloride CAS No. 66176-39-4

4-(Bromomethyl)benzenesulfonyl chloride

Cat. No. B046892
CAS RN: 66176-39-4
M. Wt: 269.54 g/mol
InChI Key: QXTQWYZHHMQSQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzenesulfonyl chloride and its derivatives has been extensively studied. Skhiri et al. (2015) explored the reactivity of bromo-substituted benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation, demonstrating the retention of C-Br bonds during the reaction (Skhiri et al., 2015). Additionally, a study by Sowrirajan et al. (2022) involved the synthesis of a compound derived from 4-bromobenzaldehyde and sulfadiazine, providing insights into the molecular and structural aspects of such compounds (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzenesulfonyl chloride and related compounds has been analyzed in various studies. Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides, providing insights into the molecular structures and their applications in chemical transformations (Fülöpová & Soural, 2015).

Chemical Reactions and Properties

4-(Bromomethyl)benzenesulfonyl chloride participates in various chemical reactions, including palladium-catalyzed coupling reactions and synthesis of bi(hetero)aryls. The study by Yuan and Doucet (2014) demonstrated the use of benzenesulfonyl chlorides in palladium-catalyzed direct arylations, showcasing their versatility in creating β-arylated thiophenes (Yuan & Doucet, 2014).

Scientific Research Applications

  • Regioselective Palladium-Catalyzed Direct Arylations : It is utilized in regioselective palladium-catalyzed direct C2-arylations of Methoxalen to control arylation regioselectivity (Li et al., 2020). Additionally, it serves as a reagent for regioselective access to β-arylated thiophenes in similar palladium-catalyzed direct arylations of thiophenes (Yuan & Doucet, 2014).

  • Synthesis of Organic Compounds : This compound is used for preparing 4-benzenesulfonyl-1-trimethylsilyl-2-butenes (Hsiao & Shechter, 1984) and in synthesizing various benzenesulfonyl and arylmethanesulfonyl chlorides (Kim et al., 1992). It's also instrumental in Pd-catalyzed desulfitative arylation for preparing arylated heteroarenes (Skhiri et al., 2015) and in the synthesis of 2-arylmethylindoles (Rajeswaran & Srinivasan, 1992).

  • Catalysis and Reactions : It is useful in methylation/alkylation of various carboxylic acids using a high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagent (Faisal et al., 2017). The Friedel-Crafts reaction of 1-benzenesulfonyl-2-bromomethylethyleneimine yields N-(3,3-diphenylpropyl)-benzenesulfonamide (Koehler, 1962).

  • Synthesis and Biological Screening : The synthesized isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have potential applications in organic synthesis and molecular crystals (Rublova et al., 2017). The desulfitative Heck type reaction using 4-(Bromomethyl)benzenesulfonyl chloride allows for the preparation of heteroarylated stilbene derivatives in two steps (Skhiri et al., 2016).

  • Enzyme Inhibition and Antibacterial Activity : 4-(Bromomethyl)benzenesulfonamides show highly enantioselective catalytic activity in asymmetric benzylation reactions (Itsuno et al., 2014). Synthesized derivatives exhibited moderate to good antibacterial and enzyme inhibition activities (Aziz‐ur‐Rehman et al., 2014; Abbasi et al., 2017; Khalid et al., 2016).

Safety And Hazards

This compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

4-(bromomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTQWYZHHMQSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370290
Record name 4-(Bromomethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzenesulfonyl chloride

CAS RN

66176-39-4
Record name 4-(Bromomethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)benzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

p-Toluenesulfonyl chloride (0.52 mol, 100 g), N-bromosuccinimide (0.62 mol, 110.3 g), and benzoyl peroxide (5 g) were heated to reflux in carbon tetrachloride (500 ml) for 1 hour. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was triturated with isopropyl ether to afford 40.1 g of title product as a white solid; m.p. 70°-73° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
110.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 20° C. benzoyl peroxide (600 mg) was added to a suspension of 4-methyl-benzenesulfonyl chloride (9.5 g) and N-bromosuccinimide (8.9 g) in 1,2-dichloropropane (60 ml). The reaction mixture was stirred at 80° C. for 2 h. The reaction mixture was concentrated and the title compound was obtained as a white solid after recrystallization from heptane. Yield: 2.26 g.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

38.1 g (0.2 mol) of 4-methylbenzenesulphonyl chloride are dissolved in 300 ml of carbon tetrachloride, 35.6 g (0.2 mol) of N-bromosuccinimide are added and, after addition of 0.2 g (1.2 mmol) of azobisisobutyronitrile (ABU), the mixture is heated under reflux for 4 hours. After cooling, the solids are filtered off and the filtrate is freed from the solvent. Flash chromatography (petroleum ether/toluene 4:1, 50 μm particle size) and subsequent recrystallisation from 100 ml of cyclohexane gives 24.0 g (45% of theory) of the title compound. Rf =0.75 (toluene)
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

38.1 g (0.2 mol) of 4-methylbenzenesulphonyl chloride are dissolved in 300 ml of carbon tetrachloride, 35.6 g (0.2 mol) of N-bromosuccinimide are added and, after addition of 0.2 g (1.2 mmol) of azobisisobutyronitrile (AIBN),the mixture is heated under reflux for 4 hours. After cooling, the solids are filtered off and the filtrate is freed from the solvent. Flash chromatography (petroleum ether/toluene 4:1, 50 μm particle size) and subsequent recrystallisation from 100 ml of cyclohexane give 24.0 g (45% of theory) of the title compound. Rf =0.75 (toluene).
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
azobisisobutyronitrile (AIBN),the
Quantity
0.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
T Inokuma, RP Fuller, CF Barbas III - Bioorganic & medicinal chemistry …, 2015 - Elsevier
Utilization of chemically programmed antibodies (cpAbs) is regarded to be one of the most efficient methods for the development of therapeutic systems. cpAbs can extend the half-life of …
Number of citations: 3 www.sciencedirect.com
H Khalid - 2014 - repository.pastic.gov.pk
In the presented research work sulfonamide, acetamide and oxadiazole functionalities were incorporated as appendants of piperidine. The aim of this work was to synthesize new …
Number of citations: 0 repository.pastic.gov.pk
S Itsuno, S Yamamoto, S Takata - Tetrahedron Letters, 2014 - Elsevier
Various kinds of 4-(bromomethyl)benzenesulfonamides were prepared as quaternization reagent of cinchonidine. Cinchonidinium salts obtained from the quaternization of cinchonidine …
Number of citations: 6 www.sciencedirect.com
S Gul, MA Abbasi, K Nafeesa, MN Akhtar… - Tropical Journal of …, 2015 - ajol.info
Purpose: To synthesise a new series of 5-substituted-1, 3, 4-Oxadiazol-2yl-4-(morpholin-4yl sulfonyl) benzyl sulfide and evaluate their antibacterial activity. Methods: Different organic …
Number of citations: 1 www.ajol.info
SR Mooring, J Liu, Z Liang, J Ahn, S Hong… - …, 2013 - Wiley Online Library
The interaction of CXCR4 with CXCL12 (SDF‐1) plays a critical role in cancer metastasis by facilitating the homing of tumor cells to metastatic sites. Based on our previously published …
M Basanagouda, K Shivashankar, MV Kulkarni… - European journal of …, 2010 - Elsevier
… to the formation of bis-azide expected because of the higher reactivity of sulfonyl chloride which has been recently reported in the reactions of 4-bromomethyl-benzenesulfonyl chloride […
Number of citations: 170 www.sciencedirect.com
K Yuan, T Feoktistova, PHY Cheong, RA Altman - Chemical Science, 2021 - pubs.rsc.org
PdII/CuI co-catalyze an arylation reaction of gem-difluoroalkenes using arylsulfonyl chlorides to deliver α,α-difluorobenzyl products. The reaction proceeds through a β,β-difluoroalkyl–…
Number of citations: 11 pubs.rsc.org
Aziz-ur-Rehman, S Gul, MA Abbasi… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
A series of new 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides 6a–k were synthesized by converting multifarious aryl/aralkyl organic acids 1a–k …
Number of citations: 7 www.tandfonline.com
MC Galan, AT Tran, K Bromfield, S Rabbani… - Organic & Biomolecular …, 2012 - pubs.rsc.org
A new N-benzenesulfonyl-based ionic-liquid mass spectroscopy label (I-Tag2) for covalent attachment to substrates has been prepared. I-Tag2 was used to monitor oligosaccharide …
Number of citations: 29 pubs.rsc.org
YK Yee, PR Bernstein, EJ Adams… - Journal of medicinal …, 1990 - ACS Publications
A systematic structure-activity exploration of the carboxylic acid region in a series of indole-or indazole-derived leukotriene antagonists 1 led to several discoveries. Use of the 3-methoxy…
Number of citations: 72 pubs.acs.org

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